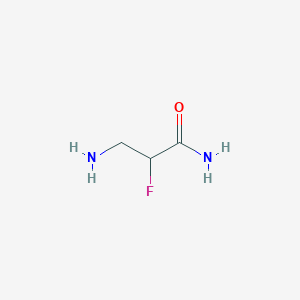

3-Amino-2-fluoropropanamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C3H7FN2O |

|---|---|

Molecular Weight |

106.10 g/mol |

IUPAC Name |

3-amino-2-fluoropropanamide |

InChI |

InChI=1S/C3H7FN2O/c4-2(1-5)3(6)7/h2H,1,5H2,(H2,6,7) |

InChI Key |

RIMATVPQHHBOBB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 Fluoropropanamide

Strategies for Stereoselective Synthesis of 3-Amino-2-fluoropropanamide

The development of stereoselective methods for the synthesis of this compound is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several innovative strategies have emerged to address this challenge, primarily focusing on the controlled introduction of the fluorine and amine functionalities.

Direct Amination Approaches for this compound Analogues

Direct amination of carbonyl compounds represents an atom-economical route to amine-containing structures. For the synthesis of β-fluoroamine analogs, direct catalytic asymmetric Mannich-type reactions of α- and β-fluorinated amides have been investigated. These reactions often employ a cooperative catalytic system, such as a soft Lewis acid and a hard Brønsted base, to facilitate efficient enolization while minimizing undesired defluorination. This approach provides a pathway to enantioenriched β-amino acids that can be precursors to compounds like this compound.

Furthermore, electrophilic amination of carbanions or other nucleophilic carbon species is a viable strategy. While direct electrophilic amination of a preformed 2-fluoropropanamide enolate is challenging, the use of hydroxylamine-derived reagents in the presence of transition metal catalysts, such as copper, can effect the formation of a C-N bond. wiley-vch.de The success of this approach is highly dependent on the nature of the substrate and the specific reaction conditions employed.

Oxime Formation and Subsequent Reduction Pathways for Related Compounds

The formation of oximes from carbonyl compounds and their subsequent reduction offers a classical yet effective pathway to primary amines. In the context of β-fluoroamine synthesis, an α-fluoro-α,β-unsaturated ketoxime can be a key intermediate. For instance, α-fluoro-α,β-unsaturated ketoximes have been shown to react with alkynes in the presence of rhodium catalysts to yield substituted 3-fluoropyridines. acs.org While not a direct route to this compound, this demonstrates the utility of fluorinated oximes in constructing complex nitrogen-containing molecules.

A more direct, albeit related, approach involves the synthesis of β-aminoketones, which can be readily converted to their corresponding oximes. Subsequent reduction of the oxime furnishes the desired 1,2-diamine functionality. The synthesis of β-aminoketones can be achieved through Mannich reactions. rsc.org These intermediates can then be subjected to oximation and reduction to yield β-aminoamine structures.

Lewis Base Catalyzed Hydrofluorination of Aziridines for Beta-Fluoroamine Production

A highly effective and increasingly utilized method for the synthesis of β-fluoroamines is the Lewis base-catalyzed hydrofluorination of aziridines. nih.gov This protocol often employs a latent source of hydrogen fluoride (B91410), such as the combination of benzoyl fluoride and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is activated by a Lewis base catalyst. This method is advantageous due to its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating various N-protecting groups on the aziridine (B145994) ring. nih.gov

The reaction proceeds with high regio- and diastereoselectivity, making it particularly valuable for the synthesis of medicinally relevant β-fluoroamine building blocks. nih.gov For instance, the ring-opening of meso-aziridines can lead to the formation of enantioenriched β-fluoroamines. This strategy has been successfully applied to the synthesis of various β-fluoroamine-substituted heterocycles and acyclic systems. nih.gov

| Aziridine Substrate Example | Protecting Group | Product | Yield (%) | Reference |

| N-Boc-cis-2,3-diphenylaziridine | Boc | (1R,2R)-N-Boc-1-fluoro-1,2-diphenylethanamine | 93 | nih.gov |

| N-Cbz-cyclohexene imine | Cbz | trans-2-fluoro-N-Cbz-cyclohexylamine | 85 | nih.gov |

| N-Bn-cis-2,3-dimethylaziridine | Bn | (2S,3S)-N-Bn-3-fluoro-2-butanamine | 88 | nih.gov |

Utilization of Fluoropropanoic Acid Derivatives in Amide Coupling Reactions

A convergent and highly practical approach to this compound involves the amide coupling of a suitable 2-fluoro-3-aminopropanoic acid derivative. This method relies on the successful synthesis of the fluorinated amino acid precursor, which can be achieved through various means, including the hydrofluorination of aziridine-2-carboxylic acid derivatives or the fluorination of β-alanine precursors.

Once the N-protected 2-fluoro-3-aminopropanoic acid is obtained, standard peptide coupling reagents can be employed to form the final amide bond. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used. strath.ac.uk The choice of solvent and base is crucial for achieving high yields and minimizing racemization. This strategy allows for the late-stage introduction of the amide functionality, offering flexibility in the synthesis of diverse analogs.

Precursor Compounds and Advanced Intermediates in this compound Synthesis

The synthesis of this compound relies on the availability of key precursor compounds and advanced intermediates. A pivotal precursor is 2-fluoro-3-aminopropanoic acid . Its synthesis can be approached in several ways. One method involves the direct fluorination of β-alanine derivatives using electrophilic fluorinating agents like Selectfluor®. Another powerful strategy is the stereoselective ring-opening of N-protected aziridine-2-carboxylic esters with a fluoride source.

Advanced intermediates often feature protecting groups on the amine and carboxylic acid functionalities to ensure chemoselectivity during the synthetic sequence. For example, N-Boc-3-amino-2-fluoropropanoic acid and N-Cbz-3-amino-2-fluoropropanoic acid are versatile intermediates. The Boc (tert-butyloxycarbonyl) group is readily cleaved under acidic conditions, while the Cbz (carboxybenzyl) group can be removed by hydrogenolysis. organic-chemistry.org These protected intermediates are ideal substrates for the amide coupling step.

Another important class of intermediates includes azido-derivatives, such as 2-fluoro-3-azidopropanoic acid . The azide (B81097) group serves as a masked amine, which can be reduced to the primary amine in a later step, for example, by catalytic hydrogenation or using Staudinger conditions. nih.gov This approach is particularly useful when harsh conditions that might affect a free amine are required in earlier synthetic steps.

| Precursor/Intermediate | Synthetic Utility |

| 2-Fluoro-3-aminopropanoic acid | Direct precursor for amide coupling |

| N-Boc-3-amino-2-fluoropropanoic acid | Protected precursor for amide coupling, allows for orthogonal deprotection strategies |

| 2-Fluoro-3-azidopropanoic acid | Intermediate with a masked amino group, useful for multi-step syntheses |

| Aziridine-2-carboxylic acid esters | Precursors for stereoselective synthesis of 2-fluoro-3-aminopropanoic acid via ring-opening |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies is essential. Derivatization can be targeted at several positions within the molecule to probe the impact of structural modifications on biological activity.

The primary amine at the 3-position is a key site for derivatization. N-acylation, N-alkylation, and N-sulfonylation can be readily achieved using the corresponding acyl chlorides, alkyl halides, or sulfonyl chlorides. These modifications can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical for target engagement. acs.org

The amide nitrogen of the propanamide moiety can also be substituted. Starting from N-protected 2-fluoro-3-aminopropanoic acid, coupling with a variety of primary or secondary amines instead of ammonia (B1221849) will generate a library of N-substituted this compound analogs. This allows for the exploration of the steric and electronic requirements of the binding pocket around the amide group.

Chemical Modification of Aminooxy and Amino Groups for Functional Diversification

The structure of this compound, featuring a primary amine group, presents a reactive site for extensive chemical modification, enabling the functional diversification of the molecule. enaminestore.com While specific literature on the modification of this compound is not extensively detailed, the principles of amine chemistry and the use of similar fluorinated compounds as "building blocks" provide a clear pathway for creating diverse molecular libraries. enaminestore.comrsc.org The primary amine can serve as a synthetic handle for conjugation with other molecules, including bulky groups, through reactions such as acylation, alkylation, or the formation of Schiff bases.

This strategy is exemplified in related fields where amino groups on molecules are used for postsynthetic modification (PSM) to introduce new functionalities. rsc.org For instance, the modification of amino groups is a cornerstone in creating diversity in nucleic acids and other bioactive compounds, where they can be reacted with aldehydes or other electrophiles to attach various functional groups. mdpi.com

In a closely related analog, 3-(aminooxy)-2-fluoropropanamine, the aminooxy group (-ONH₂) is a key functional moiety. nih.gov Modifications at this site, or the primary amine, are critical for altering the molecule's interaction with biological targets. The ability to perform such chemical transformations allows researchers to systematically tune the steric and electronic properties of the parent compound, leading to derivatives with novel or enhanced functions. This approach is fundamental to creating chemical diversity for screening and drug discovery programs. mdpi.com

Introduction of Diverse Substituents for Modulating Biochemical Interactions

The introduction of specific substituents is a powerful strategy to modulate the biochemical and physicochemical properties of amino compounds. The fluorine atom in this compound is itself a critical substituent that significantly influences the molecule's behavior compared to its non-fluorinated counterpart.

A compelling example of this principle is seen in the biological activity of the related compound, 3-(aminooxy)-2-fluoropropanamine. nih.gov Research has shown that this molecule was designed as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in cell proliferation. The strategic introduction of a fluorine atom at the 2-position resulted in a significantly more potent enzyme inhibitor compared to the non-fluorinated parent compound, 3-(aminooxy)propanamine (APA). nih.gov The fluorinated version inhibited ODC at concentrations three times lower than APA and demonstrated superior antiproliferative effects on human bladder carcinoma cells. nih.gov

This enhancement in biological activity underscores the profound effect that a single fluorine substituent can have on modulating biochemical interactions. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance binding affinity to enzyme active sites through new hydrogen bonding or dipole interactions. dovepress.com

The following table summarizes the comparative biological activity, illustrating the impact of the fluorine substituent.

| Compound | Key Substituent | Target Enzyme | IC₅₀ (Inhibitory Concentration) | Antiproliferative Activity |

| 3-(aminooxy)-2-fluoropropanamine | Fluorine at C-2 | Ornithine Decarboxylase (ODC) | ~3 times more potent than APA | Superior to APA |

| 3-(aminooxy)propanamine (APA) | Hydrogen at C-2 | Ornithine Decarboxylase (ODC) | Baseline | Lower than fluorinated analog |

| Data derived from a study on ornithine decarboxylase inhibitors, highlighting the enhanced potency of the fluorinated compound. nih.gov |

Beyond fluorine, the introduction of other substituents can lead to vastly different biological activities. For example, incorporating a phenyl group onto a similar 3-amino-2-fluoropropanol backbone results in a compound that acts as a selective norepinephrine (B1679862) releasing agent, demonstrating a complete shift in its biochemical target and function. smolecule.com This highlights the principle that diverse substituents can be strategically introduced to fine-tune or completely change the interaction of a core scaffold with biological systems. rsc.org

Green Chemistry Approaches in the Synthesis of Fluorinated Amino Compounds

The synthesis of fluorinated organic compounds, including amino acids and their derivatives, has traditionally relied on methods that can be hazardous and inefficient. dovepress.com However, significant progress has been made in developing green chemistry approaches that prioritize environmental friendliness, safety, and sustainability. dovepress.comnih.gov

One of the most promising green strategies is the use of enzymes as biocatalysts. nih.gov Chemoenzymatic cascades, which integrate chemical reactions with biological transformations, have been developed for the asymmetric synthesis of chiral fluorinated amino acids. acs.org These processes can start from simple, cost-effective aldehydes and utilize enzymes like aldolases for C-C bond formation and phenylalanine ammonia lyases for reductive amination, achieving high yields and excellent enantiomeric purity. acs.org The use of enzymes allows these reactions to occur under mild conditions, typically in aqueous solutions, which minimizes waste and avoids the use of harsh reagents. nih.gov

Key green chemistry strategies for synthesizing fluorinated amino compounds include:

Biocatalysis: Employing isolated enzymes (e.g., acylases, lipases, aldolases) or whole-cell systems to perform stereoselective transformations. nih.gov Enzymatic resolution, for example, can separate racemic mixtures of fluorinated amino acids to yield enantiomerically pure products.

Catalytic Fluorination: Developing catalytic methods for C-H fluorination avoids the need for pre-functionalized substrates. While still challenging for unactivated C-H bonds, this is a major area of research. dovepress.com

Alternative Fluorinating Agents: Research into less hazardous fluorinating reagents aims to replace traditional sources that may be toxic or difficult to handle.

The table below outlines some green chemistry approaches relevant to the synthesis of fluorinated amino compounds.

| Green Chemistry Approach | Description | Key Advantages |

| Chemoenzymatic Cascade | Integrates chemical steps (e.g., decarboxylation) with enzymatic reactions (e.g., aldol (B89426) condensation, amination) in a one-pot process. acs.org | High efficiency, high enantioselectivity, reduced number of purification steps, use of cost-effective starting materials. acs.org |

| Enzymatic Resolution | Uses enzymes like acylase to selectively react with one enantiomer in a racemic mixture, allowing for easy separation. | Produces enantiomerically pure compounds (>99% ee), operates under mild conditions. |

| Biocatalysis with P450s | Utilizes cytochrome P450 enzymes to catalyze a variety of reactions, including the incorporation of fluoroalkyl groups via C-H bond conversion. nih.gov | High selectivity, potential for novel transformations not achievable with traditional chemistry. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to dramatically reduce reaction times compared to conventional heating. | Speed (hours vs. days), can maintain high yields, energy efficient. |

These modern synthetic methods represent a significant shift away from older, more hazardous protocols like the Balz–Schiemann reaction, which requires high temperatures and involves potentially explosive intermediates. dovepress.com By embracing green chemistry principles, the synthesis of valuable fluorinated compounds like this compound and its derivatives can be achieved more sustainably.

Mechanism Based Biological Activity and Enzymatic Interactions of 3 Amino 2 Fluoropropanamide

Inhibition of Ornithine Decarboxylase (ODC) by 3-Amino-2-fluoropropanamide and Analogues

This compound and its analogues have demonstrated significant inhibitory effects on ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.govnih.gov These compounds are recognized as potent and selective inhibitors of ODC. nih.gov The inhibitory action of these compounds is central to their biological activity, leading to the depletion of polyamines and subsequent effects on cell growth. nih.govannualreviews.org

The inhibition of ODC by this compound and related compounds follows a competitive mechanism. nih.govlibretexts.org This means that the inhibitor molecule competes with the natural substrate, ornithine, for binding to the active site of the enzyme. nih.govwikipedia.org The structural similarity between the inhibitor and the substrate allows the inhibitor to occupy the active site, thereby preventing the substrate from binding and undergoing decarboxylation. wikipedia.org

The effectiveness of competitive inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases, signifying that a higher substrate concentration is needed to achieve half of Vmax in the presence of the inhibitor. wikipedia.orgnih.gov Studies have shown that analogues of 3-aminooxy-1-propanamine, including the fluoro-derivative, compete with ornithine for the ODC substrate binding site. nih.gov

Table 1: Kinetic Parameters of ODC Inhibition

| Inhibitor | Inhibition Type | Effect on Vmax | Effect on Km |

|---|

This table summarizes the general kinetic effects of a competitive inhibitor on enzyme activity.

While the initial interaction is competitive, the inhibition of ODC by this compound and its analogues progresses to an apparently irreversible inactivation of the enzyme. nih.gov This suggests that after binding to the active site, a chemical reaction occurs that covalently modifies the enzyme, leading to a loss of its catalytic function. annualreviews.org These compounds are described as very potent and apparently specific inactivators of ODC that appear to function by binding very tightly to the active site. annualreviews.org This dual mechanism of initial competitive binding followed by irreversible inactivation makes these compounds particularly effective inhibitors.

The introduction of a fluorine atom into the propanamine structure significantly enhances its inhibitory potency against ODC. nih.govannualreviews.org 3-(Aminooxy)-2-fluoro-1-propanamine was found to be approximately four times more active against ODC than its non-fluorinated counterpart. annualreviews.org The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with amino acid residues in the enzyme's active site. nih.gov This can increase the binding affinity and specificity of the inhibitor for the target enzyme. nih.gov The presence of fluorine can also influence the conformation of the molecule, potentially pre-organizing it for a more favorable binding orientation within the active site. nih.gov

Interactions with Other Amine-Metabolizing Enzymes and Pathways

The selectivity of an enzyme inhibitor is a crucial aspect of its pharmacological profile. The interactions of this compound and its analogues are not limited to ODC, though their primary activity is centered there.

In contrast to their potent inhibition of ODC, this compound and its analogues exhibit a lesser degree of inhibition towards diamine oxidase (DAO). nih.gov DAO is another key enzyme in amine metabolism, responsible for the degradation of histamine (B1213489) and putrescine. nih.govhealthline.com Importantly, these compounds are not metabolized by DAO. nih.gov This differential inhibition profile highlights the selectivity of these compounds for ODC over DAO, which is a desirable characteristic for minimizing off-target effects.

Table 2: Comparative Inhibition of ODC and DAO

| Enzyme | Inhibition by this compound Analogues |

|---|---|

| Ornithine Decarboxylase (ODC) | Potent, irreversible inhibition nih.govannualreviews.org |

The primary mechanism by which this compound and its analogues exert their cellular effects is through the depletion of intracellular polyamines. nih.govannualreviews.org By inhibiting ODC, the first and rate-limiting enzyme in polyamine biosynthesis, these compounds block the production of putrescine and, consequently, the downstream polyamines spermidine (B129725) and spermine. nih.govuniprot.org

Polyamines are essential for cell proliferation and differentiation. d-nb.info Depletion of these critical molecules leads to growth arrest in cells. nih.gov Studies have shown that cells treated with these inhibitors become largely depleted of putrescine and spermidine. nih.gov Furthermore, the growth-inhibitory effects can be counteracted by supplementing the cells with spermidine, confirming that the antiproliferative activity is mediated by polyamine depletion. nih.gov

Modulation of Cellular Proliferation in In Vitro Models

The introduction of a fluorine atom into small molecules can significantly alter their biological properties. In the context of aminopropanamide structures, this modification has been shown to influence their interaction with key cellular pathways, leading to effects on cell growth and proliferation.

Research has demonstrated that structural analogues of this compound possess notable antiproliferative properties. Specifically, the compound 3-(aminooxy)-2-fluoropropanamine, a potent inhibitor of ornithine decarboxylase (ODC), has been shown to inhibit the growth of human T24 bladder carcinoma cells in vitro. nih.gov The growth-inhibitory effects of this and related compounds were observed across various mammalian cell lines. nih.gov This antiproliferative activity is primarily attributed to the depletion of intracellular polyamines, such as putrescine and spermidine, which are essential for cell growth. nih.gov The growth arrest induced by these compounds could be reversed by the addition of external spermidine, confirming the mechanism of action is tied to polyamine depletion. nih.gov

| Compound | Cell Line | Effect | Reference |

| 3-(aminooxy)-2-fluoropropanamine | Human T24 bladder carcinoma | Antiproliferative | nih.gov |

| Analogues of 3-aminooxy-1-propanamine | Human T24 and other mammalian cells | Growth-inhibitory | nih.gov |

A common mechanism of acquired resistance to drugs that target specific enzymes is the amplification of the gene encoding that enzyme. In the case of ODC inhibitors, this has been observed in mammalian cell lines. When cells were subjected to selection pressure with 3-aminooxy-2-fluoro-1-propanamine (AFPA), a close analogue of this compound, resistant cells emerged. nih.gov These resistant cells were found to have amplified ornithine decarboxylase (ODC) genes, leading to an overexpression of ODC messenger RNA (mRNA). nih.gov This genetic adaptation allows the cells to produce higher levels of the target enzyme, thereby overcoming the inhibitory effect of the compound. This phenomenon has also been observed with other ODC inhibitors in different cancer cell lines, such as human breast cancer cells. nih.gov

| Cell Line Resistance to | Mechanism of Resistance | Reference |

| 3-aminooxy-2-fluoro-1-propanamine (AFPA) | Amplified ODC genes and overexpression of ODC message | nih.gov |

| Difluoromethylornithine (DFMO) | 4- to 12-fold higher ODC gene dosage in resistant breast cancer cell lines (T-47D, MDA-MB-231, and BT-20) | nih.gov |

Specific Biological Target Interactions Beyond ODC

While the primary target of many aminopropanamide analogues is ornithine decarboxylase, the potential for interactions with other biological molecules exists. The inclusion of fluorine can modulate binding affinities and specificities.

Detailed protein binding and interaction site characterization for this compound are not extensively documented in publicly available literature. However, the study of fluorinated amino acids in peptides and proteins suggests that fluorine's unique properties can influence protein structure and interactions. fu-berlin.deresearchgate.net The effects of fluorination are context-dependent and can range from minimal perturbation to significant alteration of binding affinity and stability. acs.orgfu-berlin.de Further research employing techniques such as X-ray crystallography or NMR spectroscopy would be necessary to elucidate the specific protein binding profile of this compound.

While ODC is a primary target, enzyme inhibition assays have revealed that analogues of this compound can interact with other enzymes, albeit typically to a lesser extent. For instance, analogues of 3-aminooxy-1-propanamine were found to inhibit diamine oxidase, but with less potency than their inhibition of ODC. nih.gov This suggests a degree of selectivity for ODC. The search for novel therapeutic targets for fluorinated aminopropanamides could involve screening against a broader panel of enzymes. For example, other fluorinated compounds have been investigated as inhibitors of enzymes like ornithine aminotransferase, highlighting the potential for this class of molecules to interact with various enzymatic targets. nih.gov

| Compound/Analogue | Enzyme Inhibited | Potency/Selectivity | Reference |

| Analogues of 3-aminooxy-1-propanamine | Diamine Oxidase | Inhibited to a lesser extent than ODC | nih.gov |

| 3-(aminooxy)-2-fluoropropanamine | Ornithine Decarboxylase (ODC) | Potent inhibitor | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Motifs for ODC Inhibition Potency

The inhibitory potency of compounds targeting Ornithine Decarboxylase (ODC) is intrinsically linked to specific structural features that facilitate binding to the enzyme's active site. For 3-Amino-2-fluoropropanamide, the key structural motifs contributing to its potential ODC inhibition can be inferred from studies of analogous compounds. The fundamental framework of a short, flexible carbon chain is crucial for positioning the functional groups correctly within the active site.

A critical motif is the presence of a terminal amino group, which mimics the substrate ornithine and allows the inhibitor to compete for the binding site. The strategic placement of a fluorine atom on the carbon chain further enhances its inhibitory potential. Fluorinated amino acids have demonstrated utility as mechanism-based inhibitors for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including decarboxylases. nih.gov

In the case of the closely related and potent ODC inhibitor, 3-aminooxy-2-fluoro-1-propanamine (AFPA), the three-carbon backbone is essential for spanning the active site. nih.gov This suggests that a similar propane (B168953) backbone in this compound is a key determinant for its activity. The amide functional group, while differing from the aminooxy group in AFPA, still provides a polar moiety capable of forming hydrogen bonds within the enzyme's active site, a common feature among enzyme inhibitors. The combination of the amino group, the fluorine atom, and the propanamide backbone constitutes the core pharmacophore for ODC inhibition.

Impact of Fluorine Position and Stereochemistry on Biological Activity

The introduction of a fluorine atom into a molecule can significantly alter its biological activity due to fluorine's high electronegativity, small size, and ability to form strong bonds with carbon. In the context of ODC inhibitors, the position and stereochemistry of the fluorine atom are pivotal.

Stereochemistry plays a crucial role in the biological activity of enzyme inhibitors. The tetrahedral carbon at the 2-position bearing the fluorine atom in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The specific three-dimensional arrangement of the atoms is critical for a precise fit into the chiral active site of the ODC enzyme. It is highly probable that one enantiomer of this compound will exhibit significantly greater inhibitory activity than the other, as the enzyme's active site is structured to bind molecules with a specific stereochemical configuration. This enantiomeric specificity is a well-documented phenomenon in drug-receptor interactions.

Influence of Aminooxy Group Reactivity on Biological Interactions

While this compound itself contains an amide group, the study of its close analogue, 3-aminooxy-2-fluoro-1-propanamine (AFPA), which features a highly reactive aminooxy group, provides valuable insights into potential bioisosteric relationships and mechanisms of action. The aminooxy group is known to be a potent nucleophile that can react with carbonyl compounds to form stable oxime linkages. nih.gov

In the context of ODC inhibition, the aminooxy group of inhibitors like 1-amino-oxy-3-aminopropane (APA) has been shown to form a covalent oxime bond with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This covalent bond formation leads to a highly stable and often irreversible inhibition of the enzyme. nih.gov It is plausible that the aminooxy group in AFPA acts through a similar mechanism, contributing to its high potency.

The amide group in this compound, while also capable of forming hydrogen bonds, does not possess the same propensity for covalent bond formation with PLP under physiological conditions. Amides are generally more stable and less reactive than aminooxy groups in this context. drughunter.combenthamscience.com This suggests that this compound would likely act as a reversible competitive inhibitor, with its binding interactions being primarily non-covalent (e.g., hydrogen bonding, electrostatic interactions). The difference in reactivity between the aminooxy and amide groups highlights a key distinction in the potential inhibitory mechanisms of AFPA and this compound.

| Functional Group | Reactivity with PLP Cofactor | Potential Inhibition Type |

| Aminooxy (-ONH2) | High (forms covalent oxime bond) | Irreversible/Potent |

| Amide (-CONH2) | Low (forms hydrogen bonds) | Reversible |

Computational and Molecular Modeling Approaches for SAR Predictions

Computational and molecular modeling techniques are invaluable tools for predicting and understanding the structure-activity relationships of enzyme inhibitors. These methods can provide detailed insights into the binding modes of inhibitors and help in the rational design of more potent compounds.

Ligand-Enzyme Docking Studies and Binding Mode Analysis

Ligand-enzyme docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, a docking study with the crystal structure of human ODC would be instrumental in elucidating its binding mode. Such studies would involve placing the molecule into the active site of ODC and calculating the most stable binding conformations based on a scoring function that estimates the binding affinity.

The analysis of the docked poses would reveal key interactions between the inhibitor and the amino acid residues of the ODC active site. It would be expected that the terminal amino group of this compound would form salt bridges with acidic residues, such as Asp332, similar to the substrate ornithine. The amide group and the fluorine atom would likely engage in hydrogen bonding and electrostatic interactions with other residues in the binding pocket. By comparing the predicted binding mode of this compound with that of known potent inhibitors like APA, researchers can gain a better understanding of the structural features that contribute to high-affinity binding. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for ODC inhibitors would be developed by compiling a dataset of compounds with known inhibitory activities against ODC and calculating a set of molecular descriptors for each compound. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the ODC inhibitory activity of new, untested compounds based on their calculated descriptors. For a series of analogues of this compound, a QSAR study could identify the key molecular properties that are most influential for ODC inhibition. This would allow for the virtual screening of a large library of related compounds to prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation of 3-Amino-2-fluoropropanamide and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal a wealth of information about atomic connectivity, molecular weight, and the presence of specific functional groups.

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure and conformational dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, provides a complete picture of its structure.

¹H NMR: Proton NMR spectra would reveal the chemical environment of all hydrogen atoms. The protons on the carbon backbone (at C2 and C3) would appear as complex multiplets due to splitting by the adjacent fluorine atom (H-F coupling) and neighboring protons (H-H coupling). The chemical shifts of the amine (-NH₂) and amide (-CONH₂) protons can vary depending on the solvent and concentration and may appear as broad signals.

¹³C NMR: Carbon NMR provides information on the carbon skeleton. The carbon atom bonded to fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. The spectrum for this compound would show a signal whose multiplicity would be determined by the coupling to the protons on C2 and C3.

Conformational Analysis: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. nih.govresearchgate.net NOESY detects spatial proximities between protons, allowing researchers to determine the preferred rotational conformations (rotamers) around the C2-C3 bond. The intensity of NOE cross-peaks can be correlated with inter-proton distances, providing data to build and validate computational models of the molecule's most stable conformations. nih.gov

Table 1: Hypothetical NMR Data for this compound in D₂O

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H on C2 | ~4.8 - 5.1 | ddd (doublet of doublet of doublets) | ²JHF ≈ 48, ³JHH ≈ 4-8 |

| ¹H | H on C3 | ~3.2 - 3.5 | m (multiplet) | ³JHF ≈ 15-25, ³JHH ≈ 4-8, ²JHH ≈ 14 |

| ¹³C | C1 (C=O) | ~175 - 178 | d (doublet) | ³JCF ≈ 3-5 |

| ¹³C | C2 | ~88 - 92 | d (doublet) | ¹JCF ≈ 170-190 |

| ¹³C | C3 | ~45 - 48 | d (doublet) | ²JCF ≈ 20-25 |

| ¹⁹F | F on C2 | ~ -190 to -210 | ddd (doublet of doublet of doublets) | ²JFH ≈ 48, ³JFH ≈ 15-25 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be used to generate the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for amino compounds include the loss of small neutral molecules like ammonia (B1221849) (NH₃) and water (H₂O), as well as cleavages along the carbon backbone. uni-muenster.denih.gov For this compound, characteristic fragments would likely arise from the loss of the amide group, the amine group, and cleavage adjacent to the fluorine atom. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| m/z Value (Hypothetical) | Ion Description | Proposed Neutral Loss |

| 121.06 | [M+H]⁺ | - |

| 104.03 | [M+H - NH₃]⁺ | Ammonia (from primary amine) |

| 76.04 | [M+H - CONH₃]⁺ | Amide group and proton |

| 56.03 | [C₃H₅F]⁺ | Cleavage of C-C bond, loss of amine and amide groups |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, amide, and carbon-fluorine bonds.

N-H Stretching: The primary amine and primary amide groups would both show N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1650 and 1700 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group.

C-F Stretching: A strong absorption in the 1000-1400 cm⁻¹ region would be characteristic of the carbon-fluorine bond. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks extensive conjugation or aromatic chromophores, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Any observed absorbance would likely be in the far-UV region (below 220 nm), corresponding to n→σ* transitions of the amine and amide functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine & Amide (N-H) | Stretch | 3200 - 3500 | Medium-Strong, Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch | 1650 - 1700 | Strong |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for determining its purity, quantifying its concentration in complex matrices, and separating it from related impurities or derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing the polar this compound.

Due to the lack of a strong UV chromophore, direct detection can be challenging. Therefore, pre-column derivatization with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, is often employed. cuni.czgoums.ac.irscispace.com This process attaches a fluorescent tag to the primary amine of the molecule, allowing for highly sensitive detection using a fluorescence detector (FLD). cuni.cznih.gov The method can be validated to establish its linearity, accuracy, and precision, making it suitable for quantitative analysis in various research contexts.

Table 4: Representative HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (FLD) after pre-column derivatization with OPA |

| Excitation / Emission λ | ~340 nm / ~450 nm |

| Retention Time (Hypothetical) | 4.5 min |

| Limit of Quantitation (LOQ) | Low ng/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. This compound, with its polar amine and amide groups, is non-volatile and requires chemical derivatization prior to GC analysis.

A common derivatization strategy for amino compounds involves converting the polar N-H groups into nonpolar silyl (B83357) derivatives. mdpi.com This is typically achieved by reacting the analyte with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.gov The resulting volatile derivative can then be readily separated by GC based on its boiling point and interaction with the column's stationary phase. The separated components are subsequently ionized and detected by a mass spectrometer, providing both quantitative data and mass spectra for definitive identification.

Table 5: GC-MS Analysis Protocol for Derivatized this compound

| Step | Description |

| 1. Derivatization | Reaction with MTBSTFA in a suitable solvent (e.g., Acetonitrile) at elevated temperature (e.g., 70°C for 30 min) to form the di-TBDMS derivative. |

| 2. GC Separation | Column: Capillary column (e.g., DB-5ms). Injector Temp: 250°C. Oven Program: Temperature gradient from 100°C to 280°C. |

| 3. MS Detection | Ionization Mode: Electron Impact (EI, 70 eV). Scan Range: m/z 50-500. Identification based on retention time and comparison of the mass spectrum with known standards. |

Theoretical and Computational Chemistry of 3 Amino 2 Fluoropropanamide

Electronic Structure Calculations and Quantum Chemical Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of 3-Amino-2-fluoropropanamide. These calculations, typically performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory, provide detailed information about the distribution of electrons within the molecule.

Key quantum chemical properties that can be elucidated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Surface: The ESP surface map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

| Partial Charge on F | -0.45 e | Mulliken Population Analysis |

| Partial Charge on N (Amine) | -0.92 e | Mulliken Population Analysis |

| Partial Charge on O | -0.68 e | Mulliken Population Analysis |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies.

The flexibility of this compound arises from the rotation around its single bonds. The key dihedral angles to consider are:

N-Cα-Cβ-F: Rotation around the Cα-Cβ bond.

O=C-Cα-N: Rotation around the C-Cα bond.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The resulting energetic landscape reveals the preferred conformations and the energy barriers for interconversion. mdpi.com For similar molecules, it has been shown that staggered conformations are typically energy minima, while eclipsed conformations represent energy maxima. mdpi.com

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (N-Cα-Cβ-F) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.8 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net Theoretical studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how the molecule is formed or how it reacts.

For example, the synthesis of this compound could be studied to understand the stereoselectivity of the fluorination step or the amide formation. Computational models can be used to compare different possible reaction pathways, such as nucleophilic substitution or electrophilic addition, to determine the most energetically favorable route. researchgate.net

Key aspects of reaction mechanism studies include:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Step in the Synthesis of this compound (Illustrative Data)

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| Fluorination of a precursor | DFT (B3LYP/6-31G) | 15.2 |

| Amide formation from a carboxylic acid | DFT (B3LYP/6-31G) | 12.5 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with a biological target, such as a protein or enzyme. frontiersin.orgnih.gov These simulations model the movements of atoms and molecules over time, offering insights into the binding process, the stability of the ligand-target complex, and the specific interactions that are most important for binding. frontiersin.orgnih.gov

An MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing the target protein, the ligand (this compound), and solvent molecules (usually water).

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal:

Binding Free Energy: A measure of the affinity of the ligand for the target.

Root Mean Square Deviation (RMSD): Indicates the stability of the protein and the ligand's position in the binding site over time.

Hydrogen Bond Analysis: Identifies the key hydrogen bonds that stabilize the complex.

Table 4: Key Interactions of this compound with a Hypothetical Enzyme Active Site from a Molecular Dynamics Simulation (Illustrative Data)

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Aspartic Acid 125 | Hydrogen Bond | 2.8 | 95.2 |

| Serine 89 | Hydrogen Bond | 3.1 | 78.5 |

| Phenylalanine 210 | Hydrophobic | 4.2 | 85.1 |

| Valine 92 | van der Waals | 3.9 | 92.3 |

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the role of the chemical compound This compound within the contexts requested.

The outlined topics are:

Development as a Chemical Probe for Enzyme and Protein Interaction Studies

Use in Investigating Polyamine Metabolism and Regulation

Contribution to the Design of Fluorinated Amino Acid-Derived Research Agents

While extensive research exists on the broader categories of fluorinated amino acids, chemical probes, and polyamine metabolism, specific studies and data pertaining to This compound in these applications could not be identified. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for this particular compound.

Future Research Directions and Unexplored Avenues

Investigation of Novel Enzymatic Targets and Biological Pathways

The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, making 3-Amino-2-fluoropropanamide a candidate for interacting with various enzymes. Future research should focus on identifying and characterizing its enzymatic targets and the biological pathways it may modulate. Given that structurally related compounds can act as inhibitors of enzymes such as methionine aminopeptidase-2, a systematic screening of this compound against a panel of relevant enzymes is a logical next step.

Furthermore, its potential role in polyamine metabolism warrants investigation. Strategies targeting polyamine metabolism have shown promise in cancer therapy, and understanding if and how this compound perturbs these pathways could open new therapeutic avenues. nih.govnih.gov

Advanced Stereochemical Control in Synthesis of Enantiopure Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure isomers of this compound is of high importance. Techniques such as asymmetric catalysis and the use of chiral auxiliaries, which have been successfully applied to the synthesis of other fluorinated amino acids, could be adapted for this purpose. nih.govmdpi.comnih.govacs.org Detailed stereochemical studies will be essential to elucidate the structure-activity relationships of its different stereoisomers.

Deeper Computational Characterization of Reaction Mechanisms and Biological Interactions

Computational modeling and simulation can provide valuable insights into the reaction mechanisms involved in the synthesis of this compound and its potential interactions with biological targets. acs.orgchemrxiv.org Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can be employed to:

Elucidate the transition states and energy profiles of synthetic reactions.

Predict the binding modes and affinities of this compound with potential enzymatic targets.

Understand the impact of fluorination on the conformational preferences and electronic properties of the molecule.

These computational studies can guide experimental work and accelerate the discovery and optimization of this compound's potential applications.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time can significantly aid in optimizing reaction conditions and understanding reaction kinetics. Future research should focus on developing advanced analytical techniques for the in situ monitoring of the synthesis of this compound. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, coupled with appropriate probes, could provide valuable real-time data. Furthermore, the development of specific and sensitive methods for the detection and quantification of this compound in complex biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies. Existing methods for the analysis of fluorinated organic compounds can serve as a starting point for the development of these new techniques. azom.comdtic.milacs.orgusgs.govstackexchange.com

Mechanistic Studies on Cellular Resistance to Polyamine Depletion Strategies

Should this compound be found to impact polyamine metabolism, understanding the potential mechanisms of cellular resistance to its effects will be critical. Cancer cells can develop resistance to therapies that target polyamine biosynthesis through various mechanisms, including the upregulation of alternative pathways or transporters. nih.govpnas.org Investigating how cells might adapt to the presence of this compound could involve:

Gene expression profiling to identify upregulated or downregulated genes in resistant cells.

Proteomic analysis to identify changes in protein expression.

Metabolomic studies to map alterations in cellular metabolism.

Unraveling these resistance mechanisms will be essential for designing effective combination therapies and overcoming potential clinical challenges.

Q & A

Q. Advanced Research Focus

- Assay Design : Use fluorogenic substrates (e.g., APF or HPF for hydroxyl radical detection) to quantify enzyme inhibition kinetics .

- Dose-Response Curves : Perform IC₅₀ determinations with at least six concentrations (e.g., 1 nM–100 µM) to ensure statistical robustness .

- Control Experiments : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay specificity .

Note : Fluorination at the 2-position may alter binding affinity; compare with non-fluorinated analogs to isolate electronic effects .

How does the fluorine substituent in this compound influence its physicochemical properties and reactivity?

Basic Research Focus

The 2-fluoro group:

- Electron-Withdrawing Effect : Increases electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack .

- Solubility : Fluorine’s hydrophobicity reduces aqueous solubility but improves lipid membrane permeability .

- Metabolic Stability : Fluorination typically slows hepatic degradation, making the compound suitable for in vivo studies .

Experimental Validation : Measure logP values (octanol/water partitioning) to quantify hydrophobicity changes .

What strategies are recommended for stabilizing this compound in long-term storage?

Q. Basic Research Focus

- Salt Formation : Convert to a hydrochloride or dihydrochloride salt to enhance stability and solubility .

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis .

- Purity Monitoring : Conduct quarterly HPLC analysis (C18 column, 0.1% TFA in mobile phase) to detect decomposition .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or proteases) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and fluorine’s role in hydrophobic interactions .

- QSAR Analysis : Corrogate substituent effects (e.g., fluorine vs. methyl) on bioactivity using Hammett σ constants .

What analytical techniques are critical for characterizing the stereochemical purity of this compound?

Q. Advanced Research Focus

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .

- Optical Rotation : Compare [α]D values with literature data for configuration assignment .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis (if crystalline derivatives are accessible) .

How should researchers address low yields in the synthesis of this compound derivatives?

Q. Basic Research Focus

- By-Product Analysis : Use GC-MS to identify impurities (e.g., unreacted acyl chloride) and adjust reagent ratios .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 20–30% via controlled dielectric heating .

- Workup Optimization : Extract with ethyl acetate (3×) at pH 7–8 to recover unreacted amine starting materials .

What are the ethical and safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .

How can researchers leverage fluorinated analogs to study structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

- Analog Synthesis : Prepare derivatives with varied fluorine positions (e.g., 3-fluoro or 4-fluoro) using directed ortho-metalation .

- Biological Testing : Screen analogs against isoform-specific enzymes to map electronic/steric effects .

- Data Interpretation : Apply principal component analysis (PCA) to correlate substituent properties with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.